molecular formula C16H13FN4OS2 B3672922 1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Cat. No.: B3672922
M. Wt: 360.4 g/mol
InChI Key: PHYLHWVXUHRPDP-UHFFFAOYSA-N
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Description

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a benzylsulfanyl group attached to a thiadiazole ring, which is further connected to a fluorophenyl urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves multiple steps:

    Formation of Thiadiazole Ring: The initial step involves the synthesis of the thiadiazole ring. This can be achieved by reacting a suitable precursor, such as thiosemicarbazide, with a carboxylic acid derivative under acidic conditions.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base, such as sodium hydroxide.

    Formation of Urea Derivative: The final step involves the reaction of the benzylsulfanyl-thiadiazole intermediate with 4-fluorophenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the thiadiazole ring or the urea moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea: This compound has the fluorine atom in a different position on the phenyl ring, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS2/c17-12-6-8-13(9-7-12)18-14(22)19-15-20-21-16(24-15)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYLHWVXUHRPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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